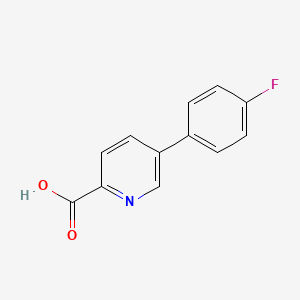

5-(4-Fluorophenyl)pyridine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-fluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-10-4-1-8(2-5-10)9-3-6-11(12(15)16)14-7-9/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDMIKPXCXAARR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630802 | |

| Record name | 5-(4-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845826-99-5 | |

| Record name | 5-(4-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-(4-Fluorophenyl)pyridine-2-carboxylic acid, a valuable building block in pharmaceutical and materials science research. The information presented is curated for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

This compound is a substituted picolinic acid derivative. Its structural motif, featuring a fluorinated phenyl group appended to a pyridine carboxylic acid scaffold, is of significant interest in medicinal chemistry due to its potential for diverse biological activities. This guide outlines two principal and effective synthesis pathways for this compound, providing the necessary details for their practical implementation in a laboratory setting.

Pathway 1: Suzuki-Miyaura Coupling of a Picolinate Ester followed by Hydrolysis

This pathway is a robust and widely applicable method for the synthesis of 5-aryl-pyridine-2-carboxylic acids. The strategy involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 5-halopicolinate ester with (4-fluorophenyl)boronic acid, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. The carboxylic acid group is protected as an ester during the coupling reaction to prevent undesirable side reactions.

Logical Workflow for Pathway 1

Caption: Suzuki coupling followed by hydrolysis.

Key Experiments and Protocols

1. Suzuki-Miyaura Coupling of Methyl 5-bromopicolinate with (4-Fluorophenyl)boronic acid

This reaction couples the two key fragments of the target molecule. The use of a palladium catalyst and a suitable phosphine ligand is crucial for achieving high yields.

-

Experimental Protocol:

-

In a reaction vessel, combine methyl 5-bromopicolinate (1.0 eq.), (4-fluorophenyl)boronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

-

Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a suitable solvent mixture like 1,4-dioxane and water (4:1 v/v).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to a temperature of 85-95 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain methyl 5-(4-fluorophenyl)picolinate.

-

2. Hydrolysis of Methyl 5-(4-fluorophenyl)picolinate

The final step in this pathway is the deprotection of the carboxylic acid group by hydrolyzing the methyl ester.

-

Experimental Protocol:

-

Dissolve methyl 5-(4-fluorophenyl)picolinate (1.0 eq.) in a mixture of a suitable solvent like methanol or tetrahydrofuran and water.

-

Add a base, such as lithium hydroxide (LiOH, 1.5-2.0 eq.) or sodium hydroxide (NaOH), to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC.

-

Remove the organic solvent under reduced pressure.

-

Acidify the aqueous solution to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl).

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Quantitative Data

| Step | Reactants | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Methyl 5-bromopicolinate, (4-Fluorophenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O | 85-95 | 12-24 | 70-90 (estimated) | [1] |

| 2 | Methyl 5-(4-fluorophenyl)picolinate | LiOH or NaOH | Methanol/H₂O | Room Temp. | 2-4 | >95 (typical) | [2] |

Note: The yield for step 1 is an estimation based on similar Suzuki-Miyaura coupling reactions of halopyridines. Specific yields for this exact reaction may vary.

Pathway 2: Synthesis via a Nitrile Intermediate

An alternative and equally effective route to the target compound involves the synthesis and subsequent hydrolysis of a nitrile intermediate. This pathway commences with the Suzuki-Miyaura coupling of 5-bromo-2-cyanopyridine with (4-fluorophenyl)boronic acid to furnish 5-(4-fluorophenyl)pyridine-2-carbonitrile. The nitrile group is then hydrolyzed to the carboxylic acid.

Logical Workflow for Pathway 2

Caption: Synthesis via a nitrile intermediate.

Key Experiments and Protocols

1. Suzuki-Miyaura Coupling of 5-Bromo-2-cyanopyridine with (4-Fluorophenyl)boronic acid

This reaction is analogous to the one in Pathway 1, but with a nitrile group at the 2-position of the pyridine ring instead of an ester.

-

Experimental Protocol:

-

In a reaction flask, combine 5-bromo-2-cyanopyridine (1.0 eq.), (4-fluorophenyl)boronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

-

Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), and a suitable solvent like dimethoxyethane (DME) or a mixture of DMF and water.

-

Thoroughly degas the reaction mixture with an inert gas.

-

Heat the mixture to reflux (approximately 80-100 °C) and stir for 4-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield 5-(4-fluorophenyl)pyridine-2-carbonitrile.

-

2. Hydrolysis of 5-(4-Fluorophenyl)pyridine-2-carbonitrile

The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions.

-

Experimental Protocol (Basic Hydrolysis):

-

Suspend 5-(4-fluorophenyl)pyridine-2-carbonitrile (1.0 eq.) in an aqueous solution of a strong base, such as sodium hydroxide (e.g., 6N NaOH).

-

Heat the mixture to reflux (around 100-110 °C) and stir vigorously for several hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and carefully acidify with a concentrated acid (e.g., concentrated HCl) to a pH of 3-4.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry to obtain this compound.

-

Quantitative Data

| Step | Reactants | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 5-Bromo-2-cyanopyridine, (4-Fluorophenyl)boronic acid | Pd(dppf)Cl₂, K₂CO₃ | DME | 80-100 | 4-12 | 75-90 (estimated) | [3] |

| 2 | 5-(4-Fluorophenyl)pyridine-2-carbonitrile | NaOH (aq) | Water | 100-110 | 4-8 | 80-95 (typical) | [4] |

Note: The yield for step 1 is an estimation based on similar Suzuki-Miyaura coupling reactions of cyanopyridines. Specific yields for this exact reaction may vary.

Conclusion

Both outlined pathways provide effective and reliable methods for the synthesis of this compound. The choice between the two routes may depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. Pathway 1, utilizing an ester protection strategy, is a very common and well-documented approach for the synthesis of aryl-substituted carboxylic acids. Pathway 2 offers a viable alternative, particularly if the 5-bromo-2-cyanopyridine starting material is readily accessible. Both methods rely on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis. The provided experimental protocols and quantitative data serve as a solid foundation for the successful synthesis of this important molecule.

References

In-Depth Technical Guide: Physicochemical Properties of 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluorophenyl)pyridine-2-carboxylic acid (also known as 5-(4-Fluorophenyl)picolinic acid) is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a pyridine-2-carboxylic acid core substituted with a fluorophenyl group, imparts a unique combination of properties relevant to drug design, coordination chemistry, and the development of functional materials. The presence of the carboxylic acid group provides a site for hydrogen bonding and salt formation, influencing solubility and biological interactions. The fluorophenyl moiety can enhance metabolic stability, binding affinity, and membrane permeability.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows for property characterization.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These parameters are critical for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈FNO₂ | [1] |

| Molecular Weight | 217.20 g/mol | [1] |

| CAS Number | 845826-99-5 | |

| Physical State | Solid, white to off-white powder | |

| Melting Point | Data not available. For comparison, the isomer 5-(4-Fluorophenyl)pyridine-3-carboxylic acid has a melting point of 215 °C. | [2] |

| Boiling Point (Predicted) | 394.9 ± 32.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.318 ± 0.06 g/cm³ | [3] |

| Aqueous Solubility | pH-dependent; a solution of 5 g/L in water at 20°C results in a pH of 5.7. | [2] |

| pKa | 3.35 | |

| logP (Octanol-Water Partition Coefficient) | 2.51 |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are standard procedures widely used in the pharmaceutical and chemical industries.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample needs to be powdered)

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

-

Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. Tap the sealed end gently on a hard surface to pack the solid into the bottom of the tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature. This helps in setting the parameters for a more accurate measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Begin heating again at a slow, controlled rate (e.g., 1-2 °C per minute).

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium at a specific temperature.

Apparatus:

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., incubator)

-

Analytical balance

-

pH meter

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation: Prepare a series of aqueous buffer solutions across a relevant pH range.

-

Sample Addition: Add an excess amount of this compound to each vial containing a known volume of the buffer. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method like HPLC or UV-Vis spectroscopy.

-

Calculation: The solubility is calculated based on the measured concentration in the saturated solution and is typically expressed in mg/mL or µg/mL.

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For this compound, it quantifies the acidity of the carboxylic acid group.

Apparatus:

-

Calibrated pH meter with an electrode

-

Automatic titrator or a burette

-

Stir plate and stir bar

-

Beaker or reaction vessel

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent mixture (e.g., water or a water/co-solvent mix if solubility is low). A typical concentration is around 1 mM.

-

Initial pH Adjustment: Place the solution in the reaction vessel with a stir bar. Immerse the pH electrode. If titrating with a base, the initial pH of the solution is made acidic (e.g., pH 1.8-2.0) by adding the strong acid.

-

Titration: Titrate the solution by adding small, precise increments of the standardized strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Data Collection: Continue the titration well past the equivalence point (e.g., up to pH 12).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve. It is the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point). This point corresponds to the inflection point on the curve.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its pharmacokinetic properties.

Apparatus:

-

Separatory funnels or glass vials

-

Mechanical shaker

-

Centrifuge

-

Analytical instrumentation (HPLC or UV-Vis spectrophotometer)

-

1-Octanol (pre-saturated with water)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with 1-octanol)

Procedure:

-

Phase Saturation: Vigorously mix equal volumes of 1-octanol and the aqueous buffer for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.

-

Sample Preparation: Prepare a stock solution of this compound in one of the phases (typically the one in which it is more soluble).

-

Partitioning: Add a known volume of the pre-saturated 1-octanol and a known volume of the pre-saturated aqueous buffer to a vial. Add a small amount of the compound's stock solution.

-

Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the vial to ensure a clear and complete separation of the octanol and aqueous layers.

-

Concentration Analysis: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the 1-octanol and aqueous layers using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value:

-

P = [Concentration]octanol / [Concentration]aqueous

-

logP = log₁₀(P)

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Aqueous Solubility Determination.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Caption: Workflow for logP Determination.

Conclusion

This guide provides essential physicochemical data and standardized methodologies for the characterization of this compound. The presented properties—including its solid state, moderate lipophilicity (logP of 2.51), and acidic nature (pKa of 3.35)—are fundamental for its application in drug discovery and materials science. The detailed experimental workflows offer a robust framework for researchers to reliably reproduce these measurements and further investigate this promising compound. The provided data serves as a critical baseline for formulation development, pharmacokinetic modeling, and the rational design of new chemical entities.

References

An In-depth Technical Guide on the Mechanism of Action of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluorophenyl)pyridine-2-carboxylic acid is an aromatic heterocyclic compound with the molecular formula C₁₂H₈FNO₂.[1] While not a widely marketed drug itself, this compound and its structural analogs are significant in medicinal chemistry, primarily as inhibitors of prolyl hydroxylase domain (PHD) enzymes.[2][3][4] By inhibiting these enzymes, this compound serves as a hypoxia-inducible factor (HIF) stabilizer, mimicking the body's natural response to low oxygen conditions.[2][5] This mechanism holds therapeutic potential for conditions such as renal anemia associated with chronic kidney disease (CKD).[2][3]

Core Mechanism of Action: PHD Inhibition and HIF Stabilization

The primary mechanism of action for this compound is the inhibition of prolyl hydroxylase domain (PHD) enzymes, which are key regulators of the HIF signaling pathway.[5][6]

The HIF Pathway in Normoxia (Normal Oxygen)

Under normal oxygen conditions, the alpha subunit of HIF (HIF-α) is continuously synthesized and rapidly degraded. This degradation process is initiated by PHD enzymes (PHD1, PHD2, and PHD3), which use oxygen, iron (Fe²⁺), and 2-oxoglutarate as co-factors to hydroxylate specific proline residues on HIF-α.[4][5][7] Once hydroxylated, HIF-α is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[3][8] This complex tags HIF-α with ubiquitin, marking it for destruction by the proteasome.[3][7] This ensures that HIF-α levels remain low when oxygen is plentiful.

The HIF Pathway in Hypoxia or with a PHD Inhibitor

In hypoxic conditions, or in the presence of a PHD inhibitor like this compound, the activity of PHD enzymes is suppressed.[7] The inhibitor molecule typically acts as a competitive inhibitor with respect to the 2-oxoglutarate co-substrate, binding to the active site of the PHD enzyme. This prevents the hydroxylation of HIF-α.

As a result, HIF-α is no longer targeted for degradation and stabilizes.[3] The accumulated HIF-α translocates to the nucleus and forms a heterodimer with the constitutively expressed HIF-β subunit.[3][7] This HIF-α/β complex then binds to specific DNA sequences known as Hypoxia-Response Elements (HREs) in the promoter regions of target genes.[3][7] This binding initiates the transcription of a wide array of genes involved in adaptation to hypoxia, including:

-

Erythropoietin (EPO): A primary hormone that stimulates the production of red blood cells.[7][8]

-

Vascular Endothelial Growth Factor (VEGF): Promotes the formation of new blood vessels (angiogenesis).[6][9]

-

Genes involved in iron metabolism: Upregulates proteins that increase iron absorption and mobilization, such as transferrin and ferroportin, while decreasing the iron-regulatory hormone hepcidin.[5][10]

-

Genes for glycolysis and glucose transport: Facilitates a shift towards anaerobic metabolism.[9]

By stimulating endogenous EPO production and improving iron availability, PHD inhibitors effectively treat anemia.

Quantitative Data

| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |

| Roxadustat | PHD2 | 78 | Enzymatic Assay | --INVALID-LINK-- |

| Daprodustat | PHD2 | 31 | Enzymatic Assay | --INVALID-LINK-- |

| Vadadustat | PHD2 | 110 | Enzymatic Assay | --INVALID-LINK-- |

| Molidustat | PHD2 | 110 | Enzymatic Assay | --INVALID-LINK-- |

Note: The data provided is for illustrative purposes for related compounds. The exact potency of this compound would require specific experimental determination.

Experimental Protocols

Protocol: In Vitro PHD2 Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a compound against the PHD2 enzyme.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound against human PHD2.

Materials:

-

Recombinant human PHD2 enzyme.

-

HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL).

-

2-Oxoglutarate (α-ketoglutarate).

-

Ascorbate.

-

Ferrous sulfate (FeSO₄).

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Tween-20.

-

Test Compound: this compound dissolved in DMSO.

-

Detection Reagent: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kit or mass spectrometry.

-

384-well microplates.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM, followed by 1:3 serial dilutions.

-

Reaction Mixture: Prepare a master mix containing the assay buffer, HIF-1α peptide substrate, ascorbate, and FeSO₄.

-

Dispensing:

-

Add 50 nL of the serially diluted compound or DMSO (as a negative control) to the wells of a 384-well plate.

-

Add 5 µL of the reaction mixture containing the PHD2 enzyme to each well.

-

Initiate the enzymatic reaction by adding 5 µL of a solution containing 2-oxoglutarate.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and Detection:

-

Stop the reaction by adding a stopping solution (e.g., EDTA).

-

Add the detection reagents (e.g., europium-labeled anti-hydroxy-HIF-1α antibody and an APC-labeled secondary antibody for TR-FRET).

-

Incubate for another 60 minutes at room temperature to allow for the detection antibody binding.

-

-

Data Acquisition: Read the plate on a suitable plate reader (e.g., a TR-FRET capable reader).

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Visualizations

Signaling Pathway Diagram

References

- 1. Buy this compound | 845826-99-5 [smolecule.com]

- 2. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]

- 3. karger.com [karger.com]

- 4. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Possible Role of PHD Inhibitors as Hypoxia-Mimicking Agents in the Maintenance of Neural Stem Cells’ Self-Renewal Properties [frontiersin.org]

- 8. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Fluorophenyl)pyridine-2-carboxylic acid, also known as 5-(4-Fluorophenyl)picolinic acid, is a synthetic organic compound with a molecular formula of C₁₂H₈FNO₂. Its structure, featuring a pyridine-2-carboxylic acid moiety substituted with a 4-fluorophenyl group at the 5-position, has drawn interest in medicinal chemistry. The presence of the fluorophenyl group can enhance lipophilicity and potentially improve pharmacokinetic properties. While comprehensive biological data for this specific molecule is limited in publicly available literature, its structural motifs are present in compounds with notable pharmacological activities. This guide synthesizes the potential biological activities of this compound based on the reported activities of structurally related compounds and outlines detailed experimental protocols for its investigation. The hypothesized activities include anticancer, anti-inflammatory, and antiviral effects, potentially mediated through mechanisms such as cell cycle inhibition, modulation of the NF-κB signaling pathway, and interaction with zinc finger proteins.

Potential Biological Activities and Mechanisms of Action

Based on the biological activities of structurally similar phenyl-pyridine-2-carboxylic acid derivatives, this compound is hypothesized to exhibit a range of pharmacological effects.

Anticancer Activity

Phenyl-pyridine-2-carboxylic acid derivatives have been identified as potential anticancer agents that can induce cell cycle arrest and apoptosis in cancer cells[1]. The proposed mechanism involves the disruption of microtubule dynamics, leading to a mitotic block and subsequent cell death.

Hypothesized Signaling Pathway for Anticancer Activity:

Anti-inflammatory Activity

The anti-inflammatory potential of pyridine derivatives is well-documented. One of the key mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial regulator of inflammatory responses, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines. Additionally, inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins, is another potential anti-inflammatory mechanism.

NF-κB Signaling Pathway Inhibition:

Antiviral Activity

Picolinic acid and its derivatives have been reported to exhibit antiviral activity, particularly against enveloped viruses. One proposed mechanism is the chelation of zinc ions, which are essential for the structural integrity and function of certain viral proteins, such as zinc finger proteins involved in viral replication and assembly. By binding to these zinc finger domains, the compound may disrupt their function and inhibit the viral life cycle.

Logical Relationship for Antiviral Activity:

Quantitative Data Summary

Table 1: Hypothetical Anticancer Activity

| Cell Line | Assay Type | Parameter | Value (µM) |

| MDA-MB-435 | MTT | IC₅₀ | 5 - 15 |

| HeLa | MTT | IC₅₀ | 10 - 25 |

| A549 | MTT | IC₅₀ | 15 - 30 |

Table 2: Hypothetical Anti-inflammatory Activity

| Assay | Target | Parameter | Value (µM) |

| NF-κB Reporter | NF-κB | IC₅₀ | 1 - 10 |

| COX-2 Enzyme | COX-2 | IC₅₀ | 5 - 20 |

Table 3: Hypothetical Antiviral Activity

| Virus | Assay Type | Parameter | Value (µM) |

| Influenza A (H1N1) | Viral Entry | EC₅₀ | 10 - 50 |

| Herpes Simplex Virus 1 | Plaque Reduction | EC₅₀ | 15 - 60 |

Detailed Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activity of this compound.

Anticancer Activity: Cell Viability (MTT) Assay

Experimental Workflow:

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-435) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to obtain the desired final concentrations. Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity: NF-κB Reporter Assay

Methodology:

-

Cell Transfection: Co-transfect HEK293T cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Cell Seeding: Plate the transfected cells in 96-well plates.

-

Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with a pro-inflammatory agent such as TNF-α (10 ng/mL).

-

Incubation: Incubate for 6-8 hours.

-

Luciferase Assay: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control and determine the IC₅₀ value.

Antiviral Activity: Viral Entry Assay

Methodology:

-

Cell Seeding: Seed host cells (e.g., MDCK for influenza virus) in 96-well plates.

-

Compound and Virus Incubation: Pre-incubate a known titer of the virus with serial dilutions of this compound for 1 hour at 37°C.

-

Infection: Add the virus-compound mixture to the cells and incubate for 1-2 hours to allow for viral entry.

-

Wash and Overlay: Remove the inoculum, wash the cells with PBS, and add fresh medium (or an overlay medium for plaque assays).

-

Incubation: Incubate for a period appropriate for the virus life cycle (e.g., 48-72 hours).

-

Quantification of Infection: Quantify the viral infection using a suitable method, such as a plaque reduction assay, TCID₅₀ assay, or a reporter virus system.

-

Data Analysis: Calculate the percentage of inhibition of viral entry for each compound concentration and determine the EC₅₀ value.

Conclusion

This compound represents a molecule of interest for further pharmacological investigation due to the established biological activities of its structural analogs. The hypothesized anticancer, anti-inflammatory, and antiviral properties warrant a systematic evaluation using the detailed experimental protocols outlined in this guide. The provided workflows and diagrams serve as a framework for researchers to explore the therapeutic potential of this compound and to elucidate its precise mechanisms of action. The generation of robust quantitative data will be crucial in determining its viability as a lead compound for drug development.

References

An In-depth Technical Guide to 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 5-(4-fluorophenyl)pyridine-2-carboxylic acid, a key scaffold in medicinal chemistry. This document details their synthesis, diverse biological activities, and structure-activity relationships (SAR), offering valuable insights for researchers and professionals engaged in drug discovery and development.

Core Structure and Chemical Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with a 4-fluorophenyl group at the 5-position and a carboxylic acid at the 2-position.

| Property | Value |

| Molecular Formula | C₁₂H₈FNO₂ |

| Molecular Weight | 217.20 g/mol |

| Appearance | Solid |

| InChI Key | BVDMIKPXCXAARR-UHFFFAOYSA-N |

| SMILES | OC(=O)c1ccc(cn1)-c2ccc(F)cc2 |

Synthetic Strategies

The synthesis of this compound and its derivatives often employs cross-coupling reactions to construct the core 5-arylpyridine scaffold.

Suzuki-Miyaura Cross-Coupling

A prevalent method for synthesizing the 5-arylpyridine core is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a pyridine derivative (e.g., a halopyridine or a pyridine boronic acid) with an arylboronic acid or its ester.

General Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of the appropriate bromopyridine derivative (1.0 eq.), arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.) is prepared in a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-arylpyridine derivative.

Figure 1: Suzuki-Miyaura Coupling Workflow

Structural Analogs and Derivatives and Their Biological Activities

Modifications of the this compound scaffold have led to the discovery of numerous derivatives with a wide range of biological activities.

Amide Derivatives

Amide derivatives, synthesized by coupling the carboxylic acid with various amines, have shown significant potential as anticancer and antimicrobial agents.

General Experimental Protocol: Amide Synthesis

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF or DCM), a coupling agent such as HATU or EDC (1.1-1.5 eq.) and a base like DIPEA (2.0-3.0 eq.) are added. The mixture is stirred at room temperature for a short period before the addition of the desired amine (1.0-1.2 eq.). The reaction is stirred at room temperature for several hours to overnight. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with aqueous solutions (e.g., 1N HCl, saturated NaHCO₃, and brine), dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by crystallization or column chromatography to yield the final amide derivative.

Table 1: Anticancer Activity of Selected Amide Derivatives

| Compound | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Citation |

| 1 | 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | BGC-823 (Gastric) | 15.3 | [1] |

| 1 | 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | HepG-2 (Liver) | 21.7 | [1] |

Fused Heterocyclic Derivatives

The core pyridine ring can be fused with other heterocyclic systems to generate novel chemical entities with diverse pharmacological profiles.

A notable example is the synthesis of a pyrazolo[1,5-a]pyrimidine derivative, which has demonstrated anticancer properties. The synthesis involves a multi-step process starting from ethyl 5-amino-1H-pyrazole-4-carboxylate.[1]

Experimental Protocol: Synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide [1]

-

Step 1: Cyclization. A mixture of ethyl 5-amino-1H-pyrazole-4-carboxylate and 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione in acetic acid is heated at reflux.

-

Step 2: Saponification. The resulting ester is saponified using sodium hydroxide to yield the corresponding carboxylic acid.

-

Step 3: Amidation. The carboxylic acid is then condensed with dimethylamine to produce the final carboxamide product.

Figure 2: Pyrazolopyrimidine Synthesis Workflow

Ester Derivatives

Esterification of the carboxylic acid group provides another avenue for structural modification. These derivatives have been investigated for their anti-inflammatory and antimicrobial activities.

General Experimental Protocol: Esterification

This compound (1.0 eq.) is dissolved in an excess of the corresponding alcohol (e.g., methanol, ethanol). A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added. The mixture is heated to reflux for several hours. The reaction is monitored by TLC. After completion, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated solution of sodium bicarbonate and brine. The organic layer is dried, filtered, and concentrated to give the crude ester, which can be further purified by column chromatography.

Hydrazide and Hydrazone Derivatives

The carboxylic acid can be converted to a hydrazide, which can then be reacted with various aldehydes or ketones to form hydrazones. These derivatives have shown promise as antimicrobial and antiviral agents.

General Experimental Protocol: Hydrazide and Hydrazone Synthesis

-

Hydrazide Formation: The corresponding ester of this compound is refluxed with hydrazine hydrate in a suitable solvent like ethanol.

-

Hydrazone Formation: The resulting hydrazide is then condensed with an appropriate aldehyde or ketone in a solvent such as ethanol with a catalytic amount of acetic acid, typically under reflux conditions.

Biological Activity and Structure-Activity Relationship (SAR)

Derivatives of this compound exhibit a broad spectrum of biological activities, which are influenced by the nature and position of the substituents.

Anticancer Activity

Several derivatives have demonstrated potent anticancer activity. For instance, the pyrazolopyrimidine derivative mentioned earlier shows inhibitory effects on gastric and liver cancer cell lines. The mechanism of action for some phenyl-pyridine-2-carboxylic acid derivatives involves the arrest of the cell cycle in the G2/M phase, leading to apoptosis.[2] The Ras-Raf-MEK-ERK and PI3K/Akt/mTOR signaling pathways are common targets for anticancer agents and may be modulated by these compounds.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. ir.vistas.ac.in [ir.vistas.ac.in]

- 3. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]

- 4. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-(4-Fluorophenyl)pyridine-2-carboxylic acid, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in publicly accessible databases, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the synthesis and characterization of this and similar molecules.

Chemical Structure

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide key information about the arrangement of atoms.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the aromatic protons on both the pyridine and phenyl rings, as well as a characteristic signal for the carboxylic acid proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 12.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~8.8 - 8.6 | Doublet or Doublet of Doublets | 1H | Pyridine H-6 |

| ~8.2 - 8.0 | Doublet of Doublets | 1H | Pyridine H-4 |

| ~7.8 - 7.6 | Multiplet | 2H | Phenyl H-2', H-6' |

| ~7.7 - 7.5 | Doublet | 1H | Pyridine H-3 |

| ~7.3 - 7.1 | Multiplet | 2H | Phenyl H-3', H-5' |

Note: Chemical shifts are referenced to TMS (Tetramethylsilane) and are solvent-dependent.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | Carboxylic acid (-COOH) |

| ~160 - 165 (d, ¹JCF) | Phenyl C-4' (attached to F) |

| ~150 - 155 | Pyridine C-2 |

| ~148 - 152 | Pyridine C-6 |

| ~135 - 140 | Pyridine C-4 |

| ~130 - 135 | Phenyl C-1' |

| ~128 - 132 (d, ³JCF) | Phenyl C-2', C-6' |

| ~120 - 125 | Pyridine C-3 |

| ~115 - 120 (d, ²JCF) | Phenyl C-3', C-5' |

| ~110 - 115 | Pyridine C-5 |

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling. Other carbons in the fluorophenyl ring will also show smaller couplings.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ -110 to -120 | Phenyl -F |

Note: Chemical shifts are referenced to an appropriate fluorine standard (e.g., CFCl₃).

Experimental Protocol for NMR Spectroscopy

Caption: General workflow for NMR data acquisition and processing.

Detailed Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube. The choice of solvent is critical as it can affect the chemical shifts, particularly of the acidic proton.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans is required.

-

¹⁹F NMR: A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is used.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS for ¹H and ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the aromatic rings, and the C-F bond.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic rings) |

| ~1300 - 1200 | Strong | C-O stretch and O-H bend |

| ~1250 - 1150 | Strong | C-F stretch |

| ~840 | Strong | C-H out-of-plane bend (para-disubstituted phenyl) |

Experimental Protocol for FTIR Spectroscopy

Caption: Workflow for FTIR data acquisition using the ATR technique.

Detailed Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: This is a simple and common method for solid samples. A small amount of the powdered this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[2][3]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded first.

-

The sample is then placed on the crystal, and pressure is applied to ensure good contact.

-

The sample spectrum is then recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final IR spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Alternative Method (KBr Pellet):

-

Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[4]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum. A background spectrum of a blank KBr pellet should be recorded.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data

For this compound (Molecular Weight: 217.20 g/mol ), electrospray ionization (ESI) is a suitable soft ionization technique.[5]

| m/z (mass-to-charge ratio) | Proposed Ion | Notes |

| 218.06 | [M+H]⁺ | Protonated molecular ion (in positive ion mode) |

| 216.04 | [M-H]⁻ | Deprotonated molecular ion (in negative ion mode) |

| 172.05 | [M-COOH]⁺ | Loss of the carboxylic acid group |

| 152.04 | [M-COOH-HF]⁺ | Subsequent loss of hydrogen fluoride |

Experimental Protocol for Mass Spectrometry

Caption: General workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

Detailed Methodology (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water, often with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.[6]

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used. This can be coupled with a liquid chromatography (LC) system for sample introduction and purification (LC-MS).

-

Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied to the capillary tip, generating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.[7]

-

Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and the methodologies to obtain this critical data for research and development purposes.

References

- 1. web.mit.edu [web.mit.edu]

- 2. jascoinc.com [jascoinc.com]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

Unveiling the Molecular Architecture: A Technical Guide to 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. While a complete, publicly available crystal structure analysis of this specific compound is not available at the time of this writing, this document outlines the established synthesis protocols and expected characterization data. It also presents a standardized methodology for future single-crystal X-ray diffraction studies, based on analyses of analogous compounds. This guide serves as a foundational resource for researchers working with or aiming to synthesize and characterize this compound, facilitating further investigation into its structural and functional properties.

Physicochemical Properties

This compound is a solid compound at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈FNO₂ | [1][2] |

| Molecular Weight | 217.20 g/mol | [1][2] |

| Appearance | Solid | [1] |

| InChI Key | BVDMIKPXCXAARR-UHFFFAOYSA-N | [1] |

| SMILES | OC(=O)c1ccc(cn1)-c2ccc(F)cc2 | [1] |

Synthesis

The primary route for the synthesis of this compound is through a Suzuki coupling reaction. This common and versatile cross-coupling method allows for the formation of a carbon-carbon bond between a pyridine derivative and a phenylboronic acid.

Synthesis Workflow

References

Commercial Availability and Synthetic Guidance for 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid, a key building block in pharmaceutical and materials science research. Additionally, a detailed, plausible experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction is presented, compiled from established chemical literature. This guide is intended to assist researchers in sourcing this compound and in developing synthetic strategies for its analogues.

Commercial Availability

This compound is available from several commercial suppliers. The table below summarizes the offerings from a selection of vendors, providing key details to facilitate procurement.

| Supplier | Product Name | Catalog Number | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | This compound | CDS009362 | 845826-99-5 | Information not publicly available | 100 mg |

| Smolecule | This compound | S742230 | 845826-99-5 | Not specified | In Stock |

| CymitQuimica | 5-(4-Fluorophenyl)-picolinic acid | 10-F044119 | 845826-99-5 | >95.0% | 500mg, 1g, 5g |

| Amerigo Scientific | This compound | Inquire | 845826-99-5 | Not specified | Contact for details |

| Sunway Pharm Ltd | 5-(4-Fluorophenyl)picolinic acid | CB64338 | 845826-99-5 | Not specified | Inquire |

| Fluorochem | 5-(4-Fluorophenyl)-picolinic acid | F044119 | 845826-99-5 | Not specified | Inquire |

| Lab Chemicals | 5-(4-Fluorophenyl)picolinic acid | A034460 | 845826-99-5 | Not specified | Inquire |

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1][2] The following protocol is a representative procedure based on established methodologies for similar transformations.[3][4][5]

Reaction Scheme:

A representative reaction scheme for the synthesis.

Materials:

-

5-Bromopyridine-2-carboxylic acid

-

(4-Fluorophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane, anhydrous

-

Deionized water, degassed

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment:

-

Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Inert atmosphere setup (nitrogen or argon manifold)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add 5-bromopyridine-2-carboxylic acid (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., for every 1 mmol of the bromo-acid, use 4 mL of dioxane and 1 mL of water).

-

Reaction: Stir the mixture vigorously and heat to 85-95 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 15-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add deionized water and transfer the mixture to a separatory funnel.

-

Wash the aqueous layer with diethyl ether to remove non-polar impurities.

-

Carefully acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid to precipitate the product.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization or column chromatography on silica gel.

-

Logical Workflow for Synthesis and Analysis:

A generalized workflow for the synthesis and analysis.

Signaling Pathway Diagram (Hypothetical)

While this compound is a building block, its derivatives are often investigated for their biological activity, such as the inhibition of specific signaling pathways in drug discovery.[6] The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

A hypothetical signaling pathway inhibited by a derivative.

References

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. tcichemicals.com [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy this compound | 845826-99-5 [smolecule.com]

An In-depth Technical Guide to 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid (CAS Number: 845826-99-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluorophenyl)pyridine-2-carboxylic acid, also known by its synonym 5-(4-Fluorophenyl)picolinic acid, is a heterocyclic organic compound with the CAS number 845826-99-5. This molecule belongs to the picolinic acid class of compounds, which are derivatives of pyridine with a carboxylic acid substituent at the 2-position. The presence of a fluorophenyl group at the 5-position suggests its potential for various biological activities, making it a compound of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known properties, handling, and potential applications of this compound, with a focus on its relevance to researchers and drug development professionals.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound. It is important to note that some of these data are predicted values from computational models and should be confirmed by experimental analysis.

Table 1: General Properties

| Property | Value | Source |

| CAS Number | 845826-99-5 | N/A |

| Molecular Formula | C₁₂H₈FNO₂ | N/A |

| Molecular Weight | 217.20 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Synonyms | 5-(4-Fluorophenyl)picolinic acid | N/A |

| Appearance | Solid (form) | [1] |

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Source |

| Boiling Point | 394.9 ± 32.0 °C | [2][3] |

| Density | 1.318 ± 0.06 g/cm³ | [2][3] |

| pKa | 0.92 ± 0.50 | [2] |

Synthesis

A detailed experimental protocol for the synthesis of this compound has been reported. The synthesis involves a Suzuki coupling reaction.[4]

Experimental Protocol: Synthesis of this compound[4]

Materials:

-

5-bromopyridine-2-carboxylic acid

-

4-fluorophenylboronic acid

-

Anhydrous potassium carbonate

-

Tetrakis(triphenylphosphine)palladium(0)

-

Ethylene glycol dimethyl ether

-

Water

-

6 M hydrochloric acid solution

-

Dichloromethane

-

Saturated sodium bicarbonate solution

Procedure:

-

In a suitable reaction vessel, dissolve 5-bromopyridine-2-carboxylic acid (1.0 g, 5.0 mmol) in a solvent mixture of ethylene glycol dimethyl ether (12 mL) and water (4 mL).

-

To this solution, sequentially add 4-fluorophenylboronic acid (1.0 g, 7.5 mmol), anhydrous potassium carbonate (1.0 g, 7.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol).

-

Stir the reaction mixture at 98 °C for 24 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water (40 mL) to the reaction solution and adjust the pH to 2-3 with 6 M hydrochloric acid solution.

-

Collect the resulting precipitate by filtration.

-

Redissolve the filter cake in dichloromethane, separate the organic layer, and wash it with water.

-

Again, adjust the aqueous phase to pH 2-3 with 6 M hydrochloric acid solution and collect the solid product by filtration.

-

Wash the filter cake with water until neutral and then dry to obtain the crude product.

-

Treat the crude product with 20 mL of saturated sodium bicarbonate solution to yield the final target compound, this compound.

Handling and Safety

Appropriate safety precautions should be taken when handling this compound.

Table 3: Safety Information

| Hazard Information | Details |

| Hazard Codes | Xn (Harmful) |

| GHS Pictogram | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed) |

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear appropriate protective clothing.

Handling and Storage:

-

Store in a cool, dry, well-ventilated area.[5]

-

Keep container tightly closed when not in use.[5]

-

Recommended storage temperature is 2-8°C.[2]

Biological Activity and Potential Applications

While specific in-depth studies on this compound are limited in publicly available literature, the broader class of picolinic acid derivatives has shown significant promise in various therapeutic areas. The information below is based on the activities of related compounds and should be considered as indicative of the potential of CAS 845826-99-5.

Antiviral Activity

Picolinic acid and its derivatives have demonstrated broad-spectrum antiviral activity, particularly against enveloped viruses.[2] The proposed mechanism involves the inhibition of viral entry into host cells by preventing membrane fusion.[2] Studies on related compounds suggest that 5-(4-Fluorophenyl)picolinic acid may exhibit similar properties.[2]

This protocol is a generalized representation and would require optimization for specific viruses and cell lines.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)

-

Virus stock of known titer

-

Cell culture medium and supplements

-

This compound

-

MTT or other viability assay reagents

-

96-well cell culture plates

Procedure:

-

Cytotoxicity Assay:

-

Seed host cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 24-48 hours.

-

Determine the cell viability using an MTT assay to establish the non-toxic concentration range of the compound.

-

-

Antiviral Assay:

-

Seed host cells in a 96-well plate.

-

Pre-treat the cells with non-toxic concentrations of the compound for a specified period.

-

Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

After an incubation period, quantify the viral replication. This can be done through various methods such as plaque reduction assays, quantitative PCR (qPCR) for viral RNA, or enzyme-linked immunosorbent assay (ELISA) for viral proteins.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) of the compound.

-

Anticancer Activity

Derivatives of picolinic acid have been investigated for their anticancer properties. The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.[6]

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Normal (non-cancerous) cell line for selectivity assessment

-

Cell culture medium and supplements

-

This compound

-

MTT or other cell proliferation assay reagents

-

96-well cell culture plates

Procedure:

-

Seed both cancer and normal cells in separate 96-well plates.

-

After cell attachment, treat the cells with a range of concentrations of the compound for 24, 48, and 72 hours.

-

Following treatment, assess cell viability using an MTT assay.

-

Determine the IC₅₀ value for each cell line and time point to evaluate the compound's potency and selectivity.

Anti-inflammatory Activity

Picolinic acid derivatives have also been explored for their anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory enzymes and cytokines.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS) to induce inflammation

-

Griess reagent for nitric oxide (NO) measurement

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

-

This compound

Procedure:

-

Seed macrophage cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the compound for 1-2 hours.

-

Stimulate the cells with LPS for 24 hours to induce an inflammatory response.

-

After incubation, collect the cell culture supernatant.

-

Measure the concentration of nitric oxide in the supernatant using the Griess reagent.

-

Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using specific ELISA kits.

-

Assess the ability of the compound to reduce the production of these inflammatory mediators.

Potential Signaling Pathways and Mechanisms of Action

Based on studies of picolinic acid and its derivatives, a potential mechanism of antiviral activity involves the disruption of the viral entry process. The following diagram illustrates a generalized workflow for investigating this mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 845826-99-5 [smolecule.com]

- 3. In vitro spleen cell proliferation following in vivo treatment with a synthetic glycolipid or lipid A in three mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into 5-(4-Fluorophenyl)pyridine-2-carboxylic acid: A Computational Guide for Drug Discovery

Introduction: 5-(4-Fluorophenyl)pyridine-2-carboxylic acid is a biaryl carboxylic acid with a structural motif of interest in medicinal chemistry and materials science. Its empirical formula is C₁₂H₈FNO₂ and it has a molecular weight of 217.20 g/mol .[1] The molecule combines a pyridine-2-carboxylic acid scaffold, known for its coordination properties and presence in bioactive compounds, with a 4-fluorophenyl group, a common substituent in drug candidates used to modulate electronic properties and metabolic stability.[2] Understanding the three-dimensional structure, electronic properties, and reactivity profile of this molecule is crucial for predicting its behavior in biological systems and for designing novel derivatives with enhanced therapeutic potential.

This technical guide provides an in-depth theoretical analysis of this compound using quantum chemical calculations. The data presented herein offers a foundational understanding of its intrinsic molecular properties, serving as a valuable resource for researchers, scientists, and professionals in drug development.

Methodology

Computational Details

To elucidate the structural and electronic properties of this compound, a comprehensive theoretical study was conducted using Density Functional Theory (DFT). DFT methods offer a reliable balance between computational cost and accuracy for molecules of this size.[3] The calculations involved geometry optimization and subsequent analysis of electronic properties.

The specific level of theory employed was B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This combination is well-established for providing accurate geometries and electronic properties for organic molecules containing heteroatoms.[4][5] All calculations were simulated as being performed in the gas phase to analyze the intrinsic properties of the molecule without solvent effects. The popular quantum chemistry software package, Gaussian, is typically used for such calculations.

Theoretical Analyses

The following computational analyses were performed to characterize the molecule:

-

Optimized Molecular Structure: Determination of the most stable three-dimensional conformation and its geometric parameters (bond lengths, angles, and dihedral angles).

-

Natural Bond Orbital (NBO) Analysis: Investigation of intramolecular bonding, charge distribution, and donor-acceptor interactions.

-

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to assess chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP) Analysis: Mapping of the electrostatic potential on the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.

Experimental Protocols: Synthesis

A common and effective method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid (or its ester) and an organic halide.[6][7][8]

General Protocol for Suzuki-Miyaura Coupling

-

Reactants and Catalyst Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine 5-bromopyridine-2-carboxylic acid (1.0 eq.), (4-fluorophenyl)boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 3.0 eq.) or K₂CO₃.

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water.

-

Reaction Execution: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80°C to 100°C. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and adjust the pH to be acidic (pH ~3-4) using 1M HCl, which will precipitate the carboxylic acid product.

-

Purification: Filter the resulting solid and wash it with water and a non-polar organic solvent (e.g., hexane) to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield the final product, this compound.

Results and Discussion

Optimized Molecular Structure

The geometry of this compound was optimized to find its lowest energy conformation. The molecule is not perfectly planar due to steric hindrance between the two aromatic rings. The dihedral angle between the pyridine and fluorophenyl rings is a key parameter determining the extent of conjugation. The carboxylic acid group is nearly coplanar with the pyridine ring, stabilized by an intramolecular hydrogen bond between the carboxylic proton and the pyridine nitrogen.

The calculated geometric parameters provide a detailed view of the molecule's structure.

| Parameter | Value (Simulated) | Parameter | Value (Simulated) |

| Bond Lengths (Å) | Bond Angles (°) | ||

| C5-C8 | 1.485 | C4-C5-C6 | 118.5 |

| C2-C7 | 1.501 | C5-C8-C9 | 121.2 |

| C7=O1 | 1.215 | C2-N1-C6 | 117.3 |

| C7-O2 | 1.358 | C2-C7-O1 | 124.5 |

| C11-F | 1.352 | C2-C7-O2 | 113.8 |

| Dihedral Angles (°) | |||

| C4-C5-C8-C9 | -35.8 | N1-C2-C7=O1 | 178.5 |

| C6-C5-C8-C13 | 145.2 | H-O2-C7=O1 | 0.5 |

Table 1: Selected optimized geometric parameters for this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the charge distribution across the molecule. The analysis reveals the localization of electron density on the most electronegative atoms. As expected, the oxygen atoms of the carboxylic acid group and the fluorine atom bear significant negative charges, while the pyridine nitrogen also carries a negative charge. These sites represent the primary centers for electrostatic interactions.

| Atom | Natural Atomic Charge (e) | Atom | Natural Atomic Charge (e) |

| O1 (carbonyl) | -0.625 | C5 | 0.051 |

| O2 (hydroxyl) | -0.680 | C7 (carboxyl) | 0.812 |

| N1 | -0.550 | C8 | -0.045 |

| F | -0.230 | C11 | 0.125 |

| H (hydroxyl) | 0.510 | C2 | 0.189 |

Table 2: Simulated Natural Atomic Charges from NBO analysis.

The analysis also highlights significant intramolecular charge transfer interactions. A strong interaction is observed from the lone pair of the pyridine nitrogen (LP(1) N1) to the antibonding orbitals of the adjacent C2-C3 and C2-C7 bonds, indicating delocalization of electron density within the pyridine ring and towards the carboxylic acid group.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cellmolbiol.org [cellmolbiol.org]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid Derivatives for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of 5-(4-fluorophenyl)pyridine-2-carboxylic acid and its derivatives. This class of compounds holds significant promise in medicinal chemistry, with potential therapeutic applications stemming from their structural similarity to known bioactive molecules. The protocols outlined below detail a reliable synthetic route, and the accompanying data provides a basis for further analogue development and biological evaluation.

Introduction